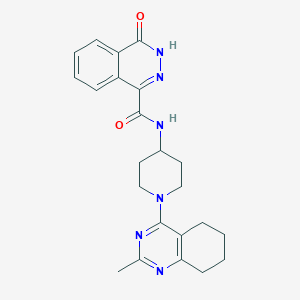

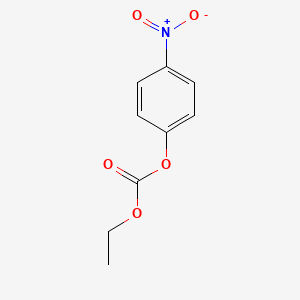

![molecular formula C19H29N3O3S B2695895 N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]cyclohexanecarboxamide CAS No. 897611-70-0](/img/structure/B2695895.png)

N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]cyclohexanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]cyclohexanecarboxamide is a compound synthesized for medicinal purposes. It is a derivative of cyclopropane. The compound has been evaluated for its anticonvulsant activity in animal models .

Synthesis Analysis

The synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which are structurally similar to the compound , has been reported . The synthesis involved the use of 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone . The structure-activity relationship (SAR) studies confirmed the crucial role of the pyrrolidine-2,5-dione core fragment for anticonvulsant activity .Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Studies

N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]cyclohexanecarboxamide and its analogues have been extensively studied for their pharmacological properties, particularly as serotonin 5-HT(1A) receptor antagonists. The synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635 demonstrate the compound's potential for studying the 5-HT(1A) receptor both in vivo and in vitro. These studies highlight the significance of the arylpiperazine moiety and the impact of substituents on pharmacological activity, providing insights into the design of compounds with selective serotonin receptor affinity (Mensonides-Harsema et al., 2000).

Antibacterial and Anticancer Research

Research has also explored the antibacterial and anticancer potential of derivatives of this compound. For instance, the synthesis and antibacterial activity of arylpiperazinyl oxazolidinones with diversification of the N-substituents have been investigated for their efficacy against resistant Gram-positive strains, indicating the compound's versatility in addressing antimicrobial resistance challenges (Jang et al., 2004). Additionally, derivatives containing a phenylaminosulfanyl moiety have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines, revealing some compounds' potent cytotoxic activity and highlighting their potential as anticancer agents (Ravichandiran et al., 2019).

Chemical Synthesis and Characterization

The compound and its derivatives have also been the subject of studies focusing on chemical synthesis and characterization, contributing to the understanding of their structural properties and reactivity. For example, the synthesis and characterization of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives and their crystal structure analysis provide valuable information on the compound's molecular conformation and stability, essential for designing pharmacologically active compounds with desired properties (Özer et al., 2009).

Environmental Impact Studies

Additionally, environmental impact studies, such as those examining the fate of soil-applied herbicides, underscore the importance of understanding the environmental behavior and degradation kinetics of chemicals related to this compound. These studies contribute to the development of more sustainable and environmentally friendly agricultural practices (Baer & Calvet, 1999).

Mecanismo De Acción

Target of Action

The primary targets of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)cyclohexanecarboxamide Similar compounds have been shown to interact with neuronal voltage-sensitive sodium channels . These channels play a crucial role in the propagation of action potentials in neurons, making them potential targets for anticonvulsant drugs .

Mode of Action

The exact mode of action of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)cyclohexanecarboxamide It’s suggested that similar compounds may bind to neuronal voltage-sensitive sodium channels, potentially inhibiting the propagation of action potentials . This could result in a decrease in neuronal excitability, which may contribute to their anticonvulsant effects .

Biochemical Pathways

The specific biochemical pathways affected by N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)cyclohexanecarboxamide The inhibition of neuronal voltage-sensitive sodium channels can affect the propagation of action potentials, which are crucial for neuronal communication . This could potentially affect various downstream effects, such as neurotransmitter release and synaptic plasticity .

Result of Action

The molecular and cellular effects of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)cyclohexanecarboxamide The potential inhibition of neuronal voltage-sensitive sodium channels could result in decreased neuronal excitability, which may contribute to anticonvulsant effects .

Propiedades

IUPAC Name |

N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O3S/c23-19(17-7-3-1-4-8-17)20-11-16-26(24,25)22-14-12-21(13-15-22)18-9-5-2-6-10-18/h2,5-6,9-10,17H,1,3-4,7-8,11-16H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPZBWOLBKGOROP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

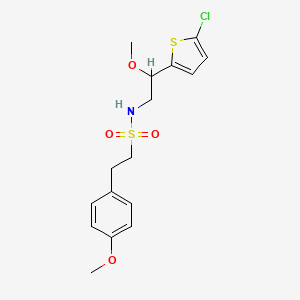

![[2-(1H-Indol-3-yl)-ethyl]-pyridin-3-ylmethyl-amine hydrochloride](/img/structure/B2695812.png)

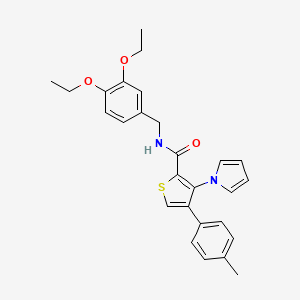

![3-Benzyl-1-[(3-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2695815.png)

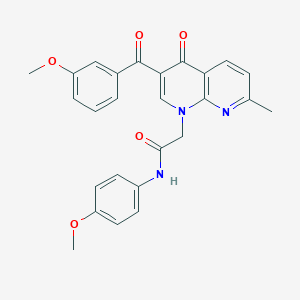

![Ethyl 2-[1-oxo-2-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]isoquinolin-5-yl]oxyacetate](/img/structure/B2695817.png)

![N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-[(2,3-dichlorophenyl)sulfanyl]acetamide](/img/structure/B2695818.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2695821.png)

![{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/no-structure.png)

![1-(2,4-dichlorophenyl)-3-(3-pyridinyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2695823.png)

![2-{[1-(5-Methyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2695826.png)

![1-Tert-butyl-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2695827.png)